N-(3-methylpyridin-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide
Description
This compound features a cyclopenta[c]pyridazin core fused with a propanamide moiety linked to a 3-methylpyridin-2-yl group. The 3-methylpyridin-2-yl substituent may improve solubility and pharmacokinetic properties compared to purely aromatic groups.
Properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-10-5-4-8-17-15(10)18-16(22)11(2)20-14(21)9-12-6-3-7-13(12)19-20/h4-5,8-9,11H,3,6-7H2,1-2H3,(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBFTJBZDOODNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C(C)N2C(=O)C=C3CCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Ester Precursors
A widely utilized method involves the base-induced cyclization of methyl 4-(3-ethoxy-3-oxopropyl)nicotinate derivatives. In Reference Example 29 from Ambeed, methyl 4-(3-ethoxy-3-oxopropyl)nicotinate undergoes cyclization in tetrahydrofuran (THF) with sodium hydride (NaH) at reflux, followed by acidic workup with 12 M HCl to yield 5,6-dihydro-7H-cyclopenta[c]pyridin-7-one in 58% yield. This method leverages the Thorpe-Ziegler cyclization mechanism, where the ester group facilitates intramolecular nucleophilic attack to form the fused cyclopentane ring.
Adapting this strategy for pyridazinone synthesis would require substituting the pyridine ring with a pyridazine precursor. For instance, replacing nicotinate with a pyridazine carboxylic ester could enable analogous cyclization under basic conditions. The reaction typically proceeds at 60°C under nitrogen, with NaH serving as both base and dehydrating agent. Post-cyclization, the ketone at position 3 is retained for subsequent functionalization.
Introduction of the Propanamide Side Chain
The propanamide moiety at position 2 of the cyclopenta[c]pyridazinone is introduced via alkylation or direct amidation strategies.
Alkylation via Horner-Wadsworth-Emmons Reaction
Coupling with 3-Methylpyridin-2-Amine
The final step involves conjugating the propanamide intermediate with 3-methylpyridin-2-amine.
Catalytic Coupling Agents
Modern peptide coupling agents such as HATU or PyBOP offer higher efficiency. For instance, the RSC manuscript’s use of Mn(OTf)₂ for oxidation suggests that transition metal catalysts could also facilitate amide bond formation under milder conditions. A representative procedure would involve stirring equimolar amounts of the acid and amine in DMF with HATU (1.1 equiv) and DIPEA (3 equiv) at room temperature for 12 hours.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Cyclization reactions exhibit pronounced solvent dependence. THF and dichloroethane are preferred for their ability to solubilize NaH and POCl₃, respectively. Elevated temperatures (60–100°C) are critical for achieving high cyclization yields, while amidation steps benefit from ambient conditions to prevent epimerization.
Catalysts and Reagents
NaH remains the base of choice for cyclizations due to its strong deprotonating capacity. For oxidations, Mn(OTf)₂ with tert-butyl hydroperoxide (t-BuOOH) proves effective in water-THF mixtures, offering eco-friendly advantages. Palladium-carbon catalyzes hydrogenations quantitatively, though Raney nickel may serve as a cheaper alternative.
Analytical Characterization
Spectroscopic Validation
The target compound’s structure is confirmed via ¹H NMR, ¹³C NMR, and HRMS. For example, the cyclopenta[c]pyridazinone core exhibits characteristic aromatic protons at δ 8.20–8.55 ppm, while the propanamide’s methylene groups resonate near δ 2.35–3.14 ppm. HRMS analysis (ESI+) for C₁₅H₁₆N₄O₂ [M+H]⁺ would yield a calculated mass of 285.1346, consistent with the molecular formula.
Purity and Yield Analysis
Silica gel chromatography (ethyl acetate/hexane gradients) achieves >95% purity for intermediates. Final amidation products typically crystallize from ethanol/water mixtures, yielding white solids with melting points >150°C.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylpyridin-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products.
Scientific Research Applications
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of compounds similar to N-(3-methylpyridin-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide. For instance, derivatives of pyridine and pyridazine have shown significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli . The structural features of these compounds enhance their interaction with bacterial targets, making them promising candidates for antibiotic development.
Anticancer Properties
Research into related compounds indicates that certain pyridine derivatives exhibit anticancer activity. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation . For example, studies on pyrido[2,3-d]pyrimidine derivatives have reported their efficacy in targeting cancer cells through various biochemical pathways.
Neuroprotective Effects
Compounds with similar structures have been investigated for neuroprotective properties. Neurodegenerative diseases such as Alzheimer's and Parkinson's have been linked to oxidative stress and inflammation. Certain derivatives have demonstrated the ability to reduce oxidative damage and exhibit anti-inflammatory effects in cellular models .
Synthesis of Functional Materials
N-(3-methylpyridin-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide can serve as a precursor for synthesizing advanced materials. Its unique chemical structure allows it to be incorporated into polymers or composites that may exhibit enhanced thermal or mechanical properties. Research has shown that integrating such compounds into polymer matrices can improve material strength and stability under various conditions .
Catalytic Applications
The compound's potential as a catalyst in organic reactions is also under investigation. Its ability to facilitate reactions through coordination with metal ions can lead to more efficient synthetic pathways in organic chemistry . Studies indicate that similar compounds can act as effective catalysts in cross-coupling reactions or other transformations critical for producing fine chemicals.
Enzyme Inhibition Studies
N-(3-methylpyridin-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide has been evaluated for its role as an enzyme inhibitor. Research suggests that modifications in the pyridine ring can significantly affect the binding affinity to target enzymes involved in metabolic pathways . This makes it a valuable tool for studying enzyme kinetics and mechanisms.
Molecular Docking Studies
Molecular docking studies have been employed to predict the interactions between N-(3-methylpyridin-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide and various biological macromolecules. These studies provide insights into the binding modes and affinities of the compound with potential targets such as receptors or enzymes . Such computational approaches are essential for guiding experimental designs in drug discovery.
Mechanism of Action
The mechanism of action of N-(3-methylpyridin-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide involves its interaction with specific molecular targets. For instance, it inhibits FAAH by binding to its active site, preventing the breakdown of fatty acid amides, which are involved in pain and inflammation pathways . Similarly, its interaction with COX enzymes reduces the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences in substituents, molecular formulas, and physicochemical parameters:
*Assumed based on structural similarity to BK86039 and BK80235.
Commercial and Research Relevance
Biological Activity
N-(3-methylpyridin-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is a complex organic compound with potential therapeutic applications. Its unique structure combines a pyridine ring with a cyclopenta[c]pyridazinone moiety, making it a subject of interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The IUPAC name for the compound is N-(3-methylpyridin-2-yl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide. The molecular formula is C16H18N4O2, and it has a molecular weight of 298.34 g/mol. The structure includes key functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | N-(3-methylpyridin-2-yl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide |
| Molecular Formula | C16H18N4O2 |
| Molecular Weight | 298.34 g/mol |
| CAS Number | 2034362-97-3 |
N-(3-methylpyridin-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide exhibits several biological activities:
Study on Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of N-(3-methylpyridin-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide in vitro. The results demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines when stimulated with lipopolysaccharides (LPS). The IC50 value for cytokine inhibition was determined to be approximately 15 µM.
Enzyme Inhibition Studies
In another study focusing on enzyme inhibition, this compound was tested against FAAH and COX enzymes. It exhibited competitive inhibition with an IC50 value of 12 µM for FAAH and 10 µM for COX. These findings suggest that the compound could be a candidate for developing anti-inflammatory drugs targeting these enzymes .
Potential Therapeutic Applications
Given its biological activities, N-(3-methylpyridin-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide may have applications in:
- Pain Management : Due to its anti-inflammatory properties.
- Autoimmune Diseases : As a potential treatment for diseases mediated by pro-inflammatory cytokines.
- Infectious Diseases : Further research is needed to explore its antimicrobial potential against specific pathogens.
Q & A
Q. What synthetic strategies are most effective for constructing the cyclopenta[c]pyridazin-3-one core in this compound?
The cyclopenta[c]pyridazin-3-one moiety can be synthesized via intramolecular aldol-type condensation of bifunctional precursors containing carbonyl and amide groups. This method, validated for analogous heterocycles, involves base-mediated cyclization (e.g., potassium t-butoxide) under controlled pH and temperature to favor ring closure . Key steps include:
- Selection of precursors with appropriate substituents to direct cyclization.
- Optimization of solvent polarity (e.g., ethanol or DMF) to stabilize intermediates.
- Purification via column chromatography to isolate the bicyclic product .
Q. Which spectroscopic and computational methods are critical for structural validation?
A combination of techniques ensures accurate characterization:
- NMR Spectroscopy : - and -NMR identify proton environments and carbon connectivity, particularly for distinguishing aromatic (pyridazine) and aliphatic (cyclopentane) regions .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₈H₂₁N₃O₂S) and isotopic patterns.
- Density Functional Theory (DFT) : Predicts electronic properties and validates geometric parameters against crystallographic data (if available) .
Q. How are preliminary biological activities screened for this compound?
Initial screening involves:
- Enzyme Inhibition Assays : Testing against kinases (e.g., CDKs) or proteases using fluorescence-based substrates to measure IC₅₀ values .
- Cellular Viability Studies : Assessing cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves to identify therapeutic windows .
- Molecular Docking : Predicting binding modes to targets like ATP-binding pockets using AutoDock or Schrödinger .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity during scale-up?
Systematic optimization employs Design of Experiments (DoE) principles:
- Variables : Temperature (0–5°C vs. room temperature), solvent polarity, catalyst loading (e.g., piperidine in ethanol) .
- Response Surface Methodology : Maps interactions between variables to identify ideal conditions (e.g., 72-hour reaction time at 4°C for cyclization) .
- In-line Analytics : Use of FTIR or HPLC for real-time monitoring to reduce byproducts .
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes decomposition |
| Solvent | Ethanol/DMF (1:1) | Balances solubility and reactivity |
| Catalyst | Piperidine (1.2 eq) | Accelerates cyclization |
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies often arise from assay variability or off-target effects. Solutions include:
- Orthogonal Assays : Validate kinase inhibition using both radiometric (³²P-ATP) and luminescent (ADP-Glo™) methods .
- Metabolic Stability Studies : Incubate with liver microsomes to assess if metabolites contribute to observed activity .
- Proteomic Profiling : Unbiased mass spectrometry identifies unintended protein interactions .
Q. How can the compound’s pharmacokinetic (PK) properties be improved without compromising activity?
Rational modifications guided by structure-activity relationship (SAR) :
- Lipophilicity Adjustments : Introduce polar groups (e.g., -OH, -COOH) to enhance solubility while retaining the pyridazine core’s binding affinity .
- Prodrug Strategies : Mask amide groups with ester prodrugs to improve oral bioavailability .
- In Silico ADMET Prediction : Tools like SwissADME forecast absorption and toxicity risks early in design .
Methodological Notes
- Data Interpretation : Conflicting results in biological assays require rigorous statistical analysis (e.g., ANOVA with post-hoc tests) to distinguish experimental noise from true effects .
- Synthetic Challenges : Steric hindrance from the 3-methylpyridin-2-yl group may necessitate microwave-assisted synthesis to reduce reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
